

Application Note: Detection of o-Octylphenol using Enzyme-Linked Immunosorbent Assay (ELISA)

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Compound of Interest		
Compound Name:	o-Octylphenol	
Cat. No.:	B1616287	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Octylphenol (OP) is an alkylphenol compound widely used in the manufacturing of detergents, textiles, and other industrial products.[1] As a biodegradation product of alkylphenol polyethoxylates (APEOs), it is a persistent environmental contaminant known for its potential endocrine-disrupting effects, mimicking the action of estrogen.[1] The toxicity of alkylphenols increases as the ethoxylate chain shortens, and OP has demonstrated higher estrogenic activity than similar compounds like nonylphenol.[1] Consequently, the development of simple, rapid, and reliable analytical methods for detecting OP in environmental and biological samples is crucial. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, cost-effective, and time-efficient alternative to traditional chromatographic techniques for screening and quantifying **o-Octylphenol**.[1][2]

Principle of the Assay

The detection of **o-Octylphenol**, a small molecule, is typically achieved using a competitive ELISA format.[3] In this assay, a limited number of specific antibodies to OP are pre-coated onto the wells of a microplate. During the assay, the OP present in the sample competes with a fixed amount of enzyme-labeled OP (conjugate) for binding to these antibodies. After an incubation period, the unbound reagents are washed away. A substrate is then added, which



reacts with the enzyme on the bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of **o-Octylphenol** in the sample; a high concentration of OP in the sample results in less conjugate binding and a weaker signal, while a low concentration allows more conjugate to bind, producing a stronger signal.[3]

Low o-Octylphenol Concentration

C-Octylphenol (from sample)

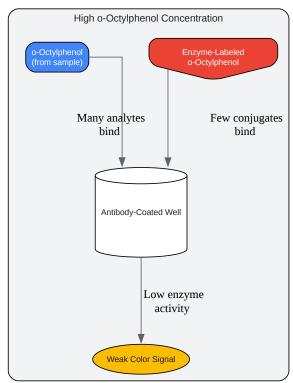
Few analytes bind

Antibody-Coated Well

High enzyme activity

Strong Color Signal

Figure 1: Principle of Competitive ELISA for o-Octylphenol



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Caption: Principle of the competitive ELISA for **o-Octylphenol** detection.



Assay Performance and Characteristics

The performance of ELISA for **o-Octylphenol** detection can vary based on the specific antibodies and reagents used. The following tables summarize typical performance data from published studies.

Table 1: Assay Performance Characteristics

Parameter	Polyclonal Antibody Assay	Monoclonal Antibody Assay	Class- Selective Assay	Reference(s)
Analyte	o-Octylphenol	o-Octylphenol	4-Nonylphenol & 4- Octylphenol	[1][4]
IC50 Value	51 ng/mL	76 ng/mL	~40 μg/L	[1][4][5]
Limit of Detection (LOD)	2.39 μg/L	Not Reported	Low μg/L range	[1][6]
Detection Range	0.02 - 1.0 mg/L*	Not Reported	5 - 500 μg/L*	[7][8]

Note: Detection ranges are often cited from commercial kit manuals which may test for total alkylphenols.

Table 2: Recovery and Precision Data for Spiked Water Samples

Parameter	Fortified Level (ng/mL)	Recovery Range (%)	Coefficient of Variation (CV %)	Reference(s)
Intra-Assay	100, 250, 500	84.38 - 96.47	4.79 - 8.66	[1]

| Inter-Assay | 100, 250, 500 | 79.53 - 94.51 | 7.63 - 12.31 |[1] |

Detailed Experimental Protocol



This protocol provides a general procedure for a competitive ELISA. Users should always refer to the specific instructions provided with their ELISA kit.[9]

- Anti-o-Octylphenol antibody-coated 96-well microplate
- o-Octylphenol standards
- o-Octylphenol-HRP conjugate solution
- Wash Buffer Concentrate (e.g., 20x PBS with Tween-20)
- Sample Diluent/Assay Buffer
- TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
- Stop Solution (e.g., 2 M H₂SO₄)
- Deionized water
- Micropipettes and multichannel pipettes
- Microplate reader capable of measuring absorbance at 450 nm
- Wash Buffer: Dilute the concentrated wash buffer with deionized water to prepare the 1x working solution as specified by the manufacturer (e.g., 1:20 dilution).[10]
- Standards: Prepare a serial dilution of the o-Octylphenol stock solution using the sample diluent to create a standard curve. Typical concentration ranges might be from 0.02 mg/L to 1.0 mg/L.[7]
- Samples: For environmental samples like surface water, a concentration step using Solid
 Phase Extraction (SPE) may be required to achieve a detectable concentration and remove
 interfering matrix effects. [6][11] Dilute samples as necessary with the provided assay buffer.
- Bring to Room Temperature: Allow all reagents and samples to reach room temperature (18-25°C) for at least 30 minutes before use.[3]

Methodological & Application





- Competitive Reaction: Add 100 μ L of each standard, sample, and control into the appropriate wells of the antibody-coated microplate.
- Add Conjugate: Add 100 μL of the enzyme conjugate solution to each well. Gently tap the plate to ensure thorough mixing.
- Incubation: Cover the plate and incubate for 60 minutes at room temperature (18-25°C).[12]
- Washing: At the end of the incubation, discard the contents of the wells. Wash the plate 3-4 times with 300 μL of 1x Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid. Complete removal of liquid is critical for good performance.[10]
- Substrate Addition: Add 100 μL of TMB Substrate solution to each well.
- Develop in Dark: Cover the plate and incubate for 30 minutes at room temperature in the dark. A blue color will develop in proportion to the amount of bound enzyme.[10]
- Stop Reaction: Add 100 μ L of Stop Solution to each well. The color will change from blue to yellow.[12]
- Read Absorbance: Immediately measure the absorbance of each well at 450 nm using a microplate reader. The bottom of the plate should be clean and free of fingerprints.[8]



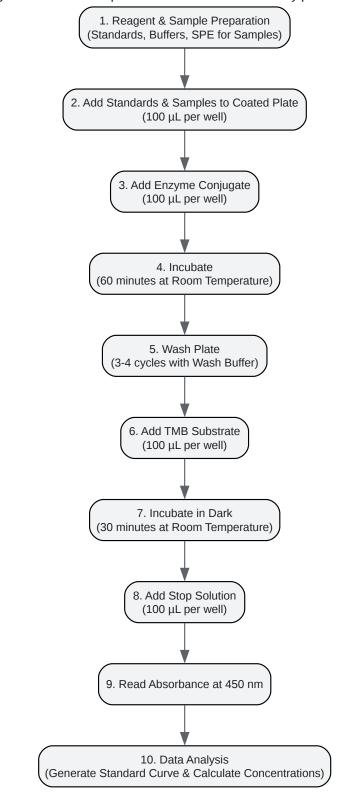


Figure 2: General Experimental Workflow for o-Octylphenol ELISA

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Caption: A step-by-step flowchart of the **o-Octylphenol** ELISA protocol.



- Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Subtract the average absorbance of the blank (zero standard) from all other readings.
- Plot the average absorbance for each standard on the y-axis against its corresponding concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
- The concentration of **o-Octylphenol** in the samples can be determined by interpolating their average absorbance values from the standard curve.[7] Remember that the relationship is inverse.

Conclusion

The enzyme-linked immunosorbent assay is a highly effective method for the rapid screening and quantitative analysis of **o-Octylphenol**. Its high sensitivity, simple procedure, and cost-effectiveness make it an invaluable tool for researchers in environmental monitoring, toxicology, and drug development to assess the presence and potential risks associated with this endocrine-disrupting compound. Proper validation and adherence to protocol are essential for generating accurate and reproducible results.[1][13]

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